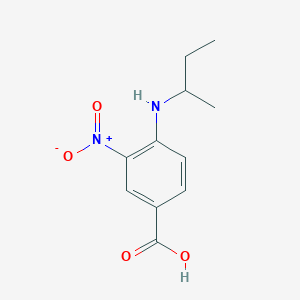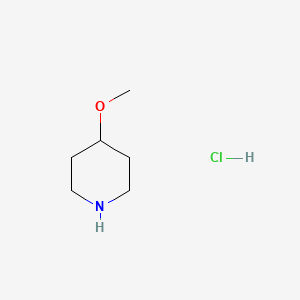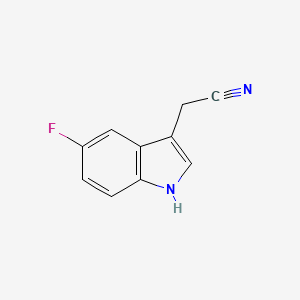
2-(5-氟-1H-吲哚-3-基)乙腈
描述
“2-(5-fluoro-1H-indol-3-yl)acetonitrile” is a chemical compound with the molecular formula C10H7FN2 and a molecular weight of 174.18 . It is a type of fluorophore that has been incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .
Molecular Structure Analysis
The molecular structure of “2-(5-fluoro-1H-indol-3-yl)acetonitrile” is characterized by the presence of a fluorine atom and a nitrile group attached to an indole ring . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule .
Physical And Chemical Properties Analysis
“2-(5-fluoro-1H-indol-3-yl)acetonitrile” is a powder with a melting point of 58-59°C .
科学研究应用
Antiviral Applications
5-Fluoroindole-3-acetonitrile: derivatives have been studied for their antiviral properties. For instance, compounds like 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives have shown inhibitory activity against a range of RNA and DNA viruses, including the Coxsackie B4 virus .
Anti-inflammatory and Anticancer Activities
Indole derivatives, including those related to 5-fluoroindole-3-acetonitrile, exhibit significant anti-inflammatory and anticancer activities. They have been found to bind with high affinity to multiple receptors, which is beneficial in developing new therapeutic agents .
Antimicrobial and Antitubercular Effects
The indole nucleus, a key component of 5-fluoroindole-3-acetonitrile, is present in many bioactive compounds that demonstrate antimicrobial and antitubercular effects. This makes it a valuable scaffold for synthesizing new medicinal compounds .
Antidiabetic and Antimalarial Properties
Indole derivatives are also being explored for their potential in treating diabetes and malaria. The diverse biological activities of these compounds make them candidates for screening in pharmacological studies .
Anticholinesterase and Antioxidant Functions
The indole structure is associated with anticholinesterase and antioxidant functions, which are crucial in managing neurodegenerative diseases and combating oxidative stress, respectively .
Biotechnological Production
Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives, including those related to 5-fluoroindole-3-acetonitrile. These derivatives have applications in flavor, fragrance, and as natural colorants with therapeutic potential .
Electroluminescence and Optical Applications
Derivatives based on 2-(1H-indol-3-yl)acetonitrile have been synthesized for their electroluminescent properties. These compounds exhibit high fluorescence quantum yield and good thermal stability, making them suitable for optical applications .
Neuroprotective Effects
Compounds structurally similar to 5-fluoroindole-3-acetonitrile have been investigated for their neuroprotective effects. For example, derivatives have been shown to protect against vision loss and retinal ganglion cell damage by activating specific receptors .
作用机制
Target of Action
Similar compounds have been shown to interact with indoleamine 2,3-dioxygenase (ido-1), a key immunosuppressive mechanism in oncology .
Mode of Action
It is known that indole derivatives can play a significant role in cell biology and can be used as biologically active compounds for the treatment of various disorders .
Biochemical Pathways
Similar compounds have been shown to impact the immune response through effector t-cell anergy and enhanced treg function .
Result of Action
Similar compounds have been shown to exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for oled applications .
Action Environment
It is known that the charge injection ability of similar compounds increases with suitable substitution, leading to improved organic light-emitting diode (oled) performance .
属性
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMIZCBOTYJRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512264 | |
| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-fluoro-1H-indol-3-yl)acetonitrile | |
CAS RN |
73139-85-2 | |
| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

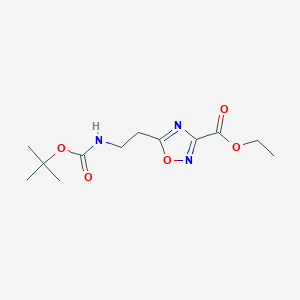

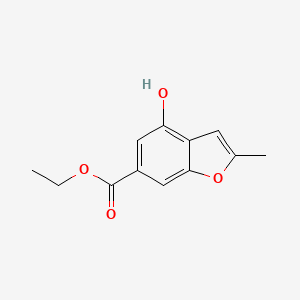
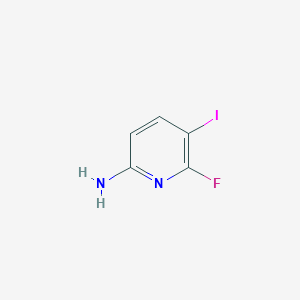
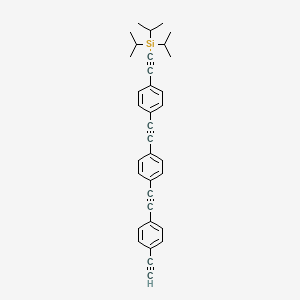
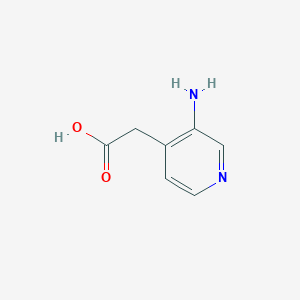

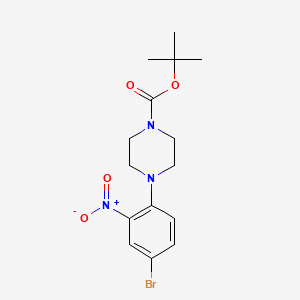
![3-(4-Fluorophenyl)-5-(4-(4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole](/img/structure/B1313343.png)
